N-(3-fluorophenyl)-2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide
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Overview
Description
N-(3-fluorophenyl)-2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide is a synthetic organic compound that belongs to the class of cinnoline derivatives This compound is characterized by the presence of a fluorophenyl group, a methyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide typically involves the following steps:
Formation of the Cinnoline Core: The cinnoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include hydrazine derivatives and ortho-substituted aromatic aldehydes.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This step often requires the use of a fluorinated aromatic compound and a suitable nucleophile.
Acetamide Formation: The final step involves the acylation of the cinnoline derivative with an acetic anhydride or acetyl chloride to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of reduced cinnoline derivatives.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully or partially reduced cinnoline compounds.
Scientific Research Applications
N-(3-fluorophenyl)-2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling processes.
DNA Interaction: The compound could interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide
- N-(3-bromophenyl)-2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide
- N-(3-methylphenyl)-2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide
Uniqueness
N-(3-fluorophenyl)-2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This can influence its reactivity, biological activity, and overall chemical behavior compared to similar compounds with different substituents.
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O2/c1-11-5-6-15-12(7-11)8-17(23)21(20-15)10-16(22)19-14-4-2-3-13(18)9-14/h2-4,8-9,11H,5-7,10H2,1H3,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCHHAXCJHYQQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=NN(C(=O)C=C2C1)CC(=O)NC3=CC(=CC=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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